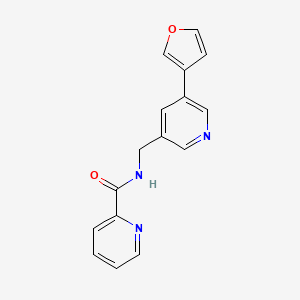

N-((5-(furan-3-yl)pyridin-3-yl)methyl)picolinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Synthesis of Polysubstituted Furans

This compound can be used in the synthesis of polysubstituted furans . A series of [4- (4-aryl)-5- (cyclohexylamino)-2- (pyridin-2-yl)furan-3-yl] (pyridin-2-yl)methanones was synthesized via multicomponent reaction of 1,3-di (pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .

Antioxidant Activity

Furan derivatives, including “N-((5-(furan-3-yl)pyridin-3-yl)methyl)picolinamide”, have been found to possess antioxidant properties . These compounds have been synthesized and tested for their antioxidant activity .

Inhibitor of Anaplastic Lymphoma Kinase

The compound has been identified as a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase . This makes it potentially useful in the treatment of cancers .

Cytotoxic Effects

The compound has been found to exhibit different cytotoxic effects toward lung carcinoma . This suggests potential applications in cancer research and treatment .

Fungicide Activity

The compound has been found to have improved fungicide activity and an expanded antifungal spectrum compared with the compound 12007063 . This suggests potential applications in agriculture and plant protection .

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of various heterocyclic compounds . These compounds have a wide range of applications in pharmaceuticals and other industries .

作用机制

Target of Action

The primary target of N-((5-(furan-3-yl)pyridin-3-yl)methyl)picolinamide is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds .

Mode of Action

N-((5-(furan-3-yl)pyridin-3-yl)methyl)picolinamide interacts with its target, Cytochrome P450 2A6, and exhibits a high coumarin 7-hydroxylase activity . This interaction can lead to the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . It is also competent in the metabolic activation of aflatoxin B1 .

Biochemical Pathways

Given its interaction with cytochrome p450 2a6, it is likely involved in the metabolic pathways of various drugs and xenobiotics .

Result of Action

The molecular and cellular effects of N-((5-(furan-3-yl)pyridin-3-yl)methyl)picolinamide’s action are largely dependent on the specific context of its use. For instance, when it acts in the hydroxylation of anti-cancer drugs like cyclophosphamide and ifosphamide, it could potentially enhance their therapeutic effects .

属性

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(15-3-1-2-5-18-15)19-9-12-7-14(10-17-8-12)13-4-6-21-11-13/h1-8,10-11H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKGEPRTVIGUDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-Phenoxyethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2906201.png)

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2906207.png)

![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906210.png)

![(1R,5S)-N-(2-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2906217.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2906220.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2906222.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2906224.png)